N-tert-butyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide
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Overview
Description
N-tert-butyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide is an organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a halogenated oxadiazole intermediate in the presence of a palladium catalyst.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions for substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives of the oxadiazole ring.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
N-tert-butyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: It can be used in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Industrial Applications: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide depends on its specific application:
Pharmacological Effects: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation between the thiophene and oxadiazole rings, affecting its conductivity and light-emitting characteristics.
Comparison with Similar Compounds
Similar Compounds
tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate: This compound shares the thiophene and oxadiazole rings but differs in the presence of a piperidine ring instead of a butanamide moiety.
N-benzyl-N-(tert-butyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide: This compound contains a thiazolidinone ring and a benzyl group, offering different chemical and biological properties.
Uniqueness
N-tert-butyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to its specific combination of functional groups, which confer distinct electronic, steric, and chemical properties. This uniqueness makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
N-tert-butyl-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-14(2,3)16-11(18)7-4-8-12-15-13(17-19-12)10-6-5-9-20-10/h5-6,9H,4,7-8H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULUOBQVZRTPBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCCC1=NC(=NO1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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